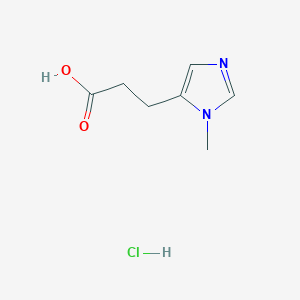![molecular formula C8H9N3O2 B1493011 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 1823337-42-3](/img/structure/B1493011.png)
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
The synthesis and functionalization of pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, have been extensively studied. These compounds serve as versatile intermediates for generating a wide array of chemical structures with potential biological activities. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into various amides and esters through reactions with different nucleophiles demonstrates the chemical flexibility and utility of these pyrazole compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the facile synthesis of pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives showcases the applicability of pyrazole carboxylic acids in creating N-fused heterocycles (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Proton Conducting Materials
Imidazole and pyrazole-based compounds have been reported to function effectively as solvents for acidic protons in polymers and liquids, which are crucial for the development of protonic defects and the mobility of protons in electrochemical applications. Such materials are potentially applicable in fuel cells and secondary batteries due to their increased temperature stability and stronger Bronstedt base properties compared to water (Kreuer, Fuchs, Ise, Spaeth, & Maier, 1998).
Antioxidant and Antimicrobial Activities
Research into 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid derivatives has also explored their potential biological activities. For example, the synthesis of novel compounds from this class has been evaluated for antioxidant and antimicrobial activities, providing insights into their potential therapeutic applications. Compounds synthesized from related structures demonstrated significant activity against various pathogens, indicating the relevance of these chemical frameworks in developing new antimicrobial agents (Bassyouni et al., 2012).
Electrochemiluminescence
Pyrazolecarboxylic metal-organic frameworks, including derivatives of this compound, have shown promising electrochemiluminescence (ECL) properties. These findings suggest the utility of such compounds in developing ECL-based sensors and devices, further expanding the scientific applications of these chemical structures (Feng et al., 2016).
Wirkmechanismus
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. These targets can include enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound .
Mode of action
The interaction between an imidazole-containing compound and its target can result in a variety of effects, such as inhibition or activation of the target’s function. This can lead to changes in cellular processes .
Biochemical pathways
Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the exact structure of the compound. These properties can affect the compound’s bioavailability .
Result of action
The molecular and cellular effects of an imidazole-containing compound’s action can include changes in cell signaling, gene expression, and other cellular processes. These changes can lead to observable effects at the tissue or organism level .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole-containing compounds .
Biochemische Analyse
Biochemical Properties
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The interactions between this compound and these enzymes can lead to modulation of their activity, thereby influencing various biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular signaling and metabolism .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as MAP kinases and PI3K, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes can impact various cellular processes, including metabolism, growth, and response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of the target molecules, resulting in changes in their activity. For example, this compound can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the cellular transcriptome .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products can have different biochemical properties, which may influence the overall effects of the compound. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can exhibit toxic effects, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can have different biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function. For instance, its accumulation in specific organelles can enhance its interaction with target biomolecules and modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can affect metabolic processes and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-10-3-4-11-7(10)5-6(9-11)8(12)13/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJPJKSKBTZPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



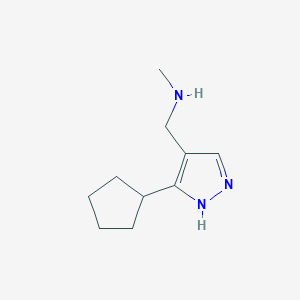
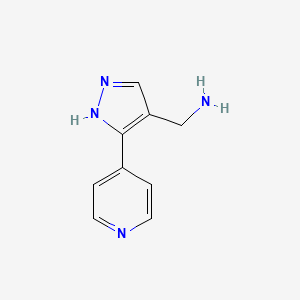

![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)
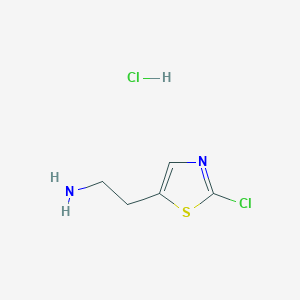
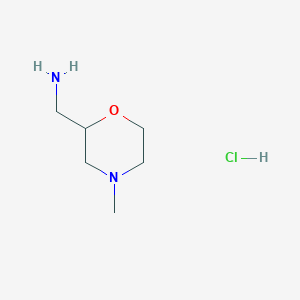

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)
![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)


